2,2',3,4,4',5-Hexachlorodiphenyl ether
Description
Overview of Halogenated Diphenyl Ethers (HDEs)
Halogenated Diphenyl Ethers (HDEs) are a class of aromatic compounds characterized by a diphenyl ether structure where hydrogen atoms on the benzene (B151609) rings are substituted with halogens (such as chlorine, bromine, or fluorine). The general structure consists of two phenyl rings linked by an oxygen atom. Depending on the type and number of halogen atoms, a wide variety of HDE congeners can exist.
Polychlorinated diphenyl ethers (PCDEs) are a subgroup of HDEs containing chlorine atoms. These compounds have been identified as environmental contaminants and share structural similarities with other well-known persistent organic pollutants like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs). PCDEs can enter the environment through various pathways, including industrial processes and the degradation of other chlorinated substances. Once in the environment, they exhibit persistence, resistance to degradation, and the potential for long-range transport.
Specific Focus: 2,2',3,4,4',5-Hexachlorodiphenyl Ether (HCDE)
This compound (HCDE) is a specific congener of PCDEs with the chemical formula C₁₂H₄Cl₆O. It is one of several isomers of hexachlorodiphenyl ether. The precise arrangement of its six chlorine atoms on the diphenyl ether backbone distinguishes it from other hexachlorinated congeners and influences its chemical and physical properties.
While extensive research is available for some classes of HDEs, particularly the polybrominated diphenyl ethers (PBDEs) used as flame retardants, specific data on individual PCDE congeners like 2,2',3,4,4',5-HCDE is more limited. However, based on its structure and the properties of related compounds, it is expected to be a solid at room temperature with low water solubility and high lipophilicity. These characteristics are typical of highly chlorinated organic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₄Cl₆O |
| Molecular Weight | 376.88 g/mol |
| CAS Number | 71585-36-9 |
Note: The properties listed are based on available chemical database information and may be calculated or estimated.
Research Significance and Context within Persistent Organic Pollutants (POPs)
The research significance of 2,2',3,4,4',5-HCDE stems from its classification as a potential Persistent Organic Pollutant (POP). POPs are chemical substances that possess a particular combination of physical and chemical properties such that, once released into the environment, they:
Remain intact for exceptionally long periods of time (persistence).
Become widely distributed throughout the environment as a result of natural processes involving soil, water, and, most notably, air (long-range transport).
Accumulate in the fatty tissue of living organisms including humans, and are found at higher concentrations at higher levels in the food chain (bioaccumulation).
Are toxic to both humans and wildlife.
Due to these characteristics, POPs are a global concern. International agreements, such as the Stockholm Convention on Persistent Organic Pollutants, aim to eliminate or restrict the production and use of these substances. While many HDEs, particularly certain PBDEs, are listed under the Stockholm Convention, the regulatory status of individual PCDE congeners can vary.
The study of compounds like 2,2',3,4,4',5-HCDE is crucial for understanding the full scope of environmental contamination by halogenated compounds. Research into their environmental fate, transport, and toxicology helps to build a comprehensive picture of the risks posed by this class of chemicals. A review of PCDEs has indicated their widespread presence in various environmental compartments, including water, sediment, soil, and biological samples. nih.gov
Toxicological studies on related hexachlorodiphenyl ether congeners in rats have shown that the liver and thyroid are the primary target organs for toxicity. nih.gov In these studies, exposure led to increased liver weights and mild histological changes in both the liver and thyroid. nih.gov While these findings are for different isomers, they provide an indication of the potential toxicological profile of 2,2',3,4,4',5-HCDE. Further research is needed to determine the specific environmental levels and toxicological effects of this particular congener.
Structure
3D Structure
Properties
CAS No. |
71585-36-9 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H |
InChI Key |
LDPJEMNNPDFBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Environmental Occurrence and Distribution
Sources and Emission Pathways
2,2',3,4,4',5-Hexachlorodiphenyl ether is not naturally occurring; its presence in the environment is a result of human activities. It was a component of commercial polybrominated diphenyl ether mixtures used as flame retardants in a wide variety of consumer and industrial products. nih.govepa.gov These products include plastics, furniture, upholstery, textiles, and electronic equipment. nih.govepa.gov
PBDEs are additive flame retardants, meaning they are physically mixed with the materials rather than chemically bound. nih.gov This allows them to leach or volatilize from products over time, leading to their release into the environment. nih.govepa.gov
Primary emission pathways include:
Manufacturing Processes: Emissions during the production of PBDEs and their incorporation into products. epa.gov
Volatilization from Consumer Products: The gradual release of PBDEs from treated materials into indoor and outdoor air. epa.gov Indoor environments can have higher concentrations of PBDEs, which then ventilate to the outdoors. helcom.fi
Waste Disposal and Recycling: Leaching from landfills and emissions from the incineration or recycling of products containing PBDEs. epa.govresearchgate.net E-waste, in particular, is a significant source of PBDE contamination. nih.govresearchgate.net
Major Sources of PBDE Emissions
| Source Category | Description |
|---|---|
| Consumer and Industrial Products | Plastics, furniture, electronics, textiles with additive flame retardants. nih.govepa.gov |
| Waste Management | Leachate from landfills and emissions from waste incineration and e-waste recycling. epa.govresearchgate.net |
| Indoor Environments | Accumulation in dust from consumer products, followed by ventilation to the outdoors. helcom.fi |
Industrial Production and Commercial Uses
This compound was not produced or used as a single compound but was a component of commercial polybrominated diphenyl ether (PBDE) flame retardant mixtures. usgs.gov These mixtures, primarily known by trade names such as PentaBDE, OctaBDE, and DecaBDE, were added to a wide array of consumer and industrial products to reduce their flammability. mdpi.compops.int Common applications included polyurethane foams for furniture and upholstery, plastics for electronics housings, and textiles. mdpi.compops.int
PBDE-138, a hexa-BDE congener, was a notable component of the commercial OctaBDE mixture and was also present in smaller amounts in the PentaBDE mixture. The production of commercial PentaBDE and OctaBDE mixtures was voluntarily phased out in the United States by the end of 2004, with global bans and restrictions following under the Stockholm Convention. researchgate.netnih.gov
A detailed analysis of the congener composition of these commercial mixtures reveals the specific contribution of PBDE-138. The technical mixture DE-79, a common OctaBDE product, contained several hexa-BDEs, including PBDE-138. The table below, based on data from La Guardia et al. (2006), outlines the congener composition of representative commercial PBDE mixtures. researchgate.netnih.govacs.org
| Congener | Commercial Mixture | Weight Percentage (%) |
|---|---|---|
| BDE-47 (Tetra) | DE-71 (PentaBDE) | 28.4 |
| BDE-99 (Penta) | DE-71 (PentaBDE) | 34.5 |
| BDE-100 (Penta) | DE-71 (PentaBDE) | 7.7 |
| BDE-153 (Hexa) | DE-71 (PentaBDE) | 3.1 |
| BDE-154 (Hexa) | DE-71 (PentaBDE) | 2.0 |
| BDE-138 (Hexa) | DE-79 (OctaBDE) | 1.2 |
| BDE-153 (Hexa) | DE-79 (OctaBDE) | 8.7 |
| BDE-154 (Hexa) | DE-79 (OctaBDE) | 1.1 |
| BDE-171/180 (Hepta) | DE-79 (OctaBDE) | 5.4 |
| BDE-183 (Hepta) | DE-79 (OctaBDE) | 36.0 |
| BDE-196 (Octa) | DE-79 (OctaBDE) | 9.1 |
| BDE-197 (Octa) | DE-79 (OctaBDE) | 19.0 |
| BDE-203 (Octa) | DE-79 (OctaBDE) | 6.2 |
| BDE-207 (Nona) | DE-79 (OctaBDE) | 13.1 |
Release from Products and Waste Streams
Since PBDEs are additive flame retardants, they are not chemically bound to the polymer matrix of the products they are incorporated into. nih.gov This allows them to be released into the environment throughout the product's life cycle. mdpi.com Release mechanisms include:
Volatilization and Leaching: PBDEs can slowly volatilize from consumer products, such as electronics and furniture, into indoor air and subsequently adsorb to dust. They can also leach from products in landfills. mdpi.com
Manufacturing Emissions: Emissions during the manufacturing of PBDEs and the production of flame-retarded products contribute to their environmental release. mdpi.com
Waste Disposal and Recycling: End-of-life products containing PBDEs are a major source of environmental contamination. Improper disposal in landfills can lead to the release of PBDEs into leachate. Recycling processes, particularly for e-waste, can also release significant amounts of PBDEs into the environment if not properly managed. mdpi.comnih.gov
Accidental and Incidental Formation
Beyond its direct inclusion in commercial products, PBDE-138 is also formed in the environment through the degradation of more highly brominated congeners. The most widely used commercial PBDE mixture was DecaBDE, which is predominantly composed of the fully brominated BDE-209. mdpi.com
Environmental processes can cause the removal of bromine atoms from BDE-209 and other higher brominated PBDEs, a process known as debromination. This transformation results in the formation of less brominated, and often more bioaccumulative, congeners, including hexa-BDEs like PBDE-138. researchgate.net
Key debromination pathways include:
Photolytic Debromination: Exposure to sunlight can break the carbon-bromine bonds of BDE-209, leading to the formation of various lower brominated congeners, including nona-, octa-, and hepta-BDEs, which can be further degraded. researchgate.netnih.govsemanticscholar.org Studies have shown that BDE-209 is photolytically labile and can degrade on various matrices including sand, soil, and sediment. nih.govsemanticscholar.org
Biotic Debromination: Anaerobic microorganisms, particularly in sediments and sewage sludge, have been shown to reductively debrominate BDE-209. nih.govresearchgate.net This microbial action can lead to the formation of a range of octa- and nona-bromodiphenyl ether congeners, which can serve as precursors to hexa-BDEs. nih.govresearchgate.net
Spatial and Temporal Trends in Environmental Concentrations
The history of PBDE production and use, followed by regulatory phase-outs, has created distinct trends in the concentrations of congeners like PBDE-138 in the environment.
Historical Trends
Analysis of dated sediment cores from lakes and estuaries provides a clear record of the historical deposition of PBDEs. These studies generally show that PBDE concentrations began to appear in sediments in the 1970s, consistent with the start of their large-scale commercial production. researchgate.net
Concentrations of PBDEs, including congeners associated with the PentaBDE and OctaBDE mixtures, generally show an increasing trend from the 1970s through the 1990s, peaking in the late 1990s or early 2000s. acs.orgresearchgate.net Following the phase-out of these mixtures in the mid-2000s, some studies have reported a leveling off or a decrease in the concentrations of associated congeners in the uppermost, most recent sediment layers. acs.org For example, sediment cores from English lakes showed concentrations of PBDEs increasing towards the present. nih.gov In contrast, studies in China have noted that while concentrations increased with industrialization, a decreasing trend has been observed in the most recent sediments, likely due to stricter environmental policies. acs.org
Current Monitoring Data
Despite production bans, PBDE-138 remains a ubiquitous environmental contaminant detected in various matrices worldwide due to its persistence and continued release from products still in use or in waste streams. berkeley.edu Monitoring studies have detected PBDE-138 in air, water, soil, sediment, and diverse biota. berkeley.edu It is frequently measured in human tissues, including blood, breast milk, and adipose tissue, indicating widespread human exposure. researchgate.netberkeley.edu
The following table summarizes representative concentration ranges of PBDE-138 found in various environmental and biological samples from selected studies.
| Matrix | Location | Concentration Range | Notes |
|---|---|---|---|
| Sediment | Coastal British Columbia, Canada | Detected, but not quantified individually | Part of overall PBDE assessment. researchgate.net |
| Biota (Dungeness Crab) | Coastal British Columbia, Canada | 4 - 2300 ng/g lipid (for total PBDEs) | PBDE-138 detected as part of congener profile. nih.govresearchgate.net |
| Biota (Marine Mammals) | Various | Frequently detected | Indicator of persistent ocean contaminants. nih.govospar.org |
| Biota (Fish) | Various | Commonly found congener | Bioaccumulates up the food web. nih.govnih.gov |
| Human Adipose Tissue | Spain | Detected in all samples | Average Hexa-BDE level of 1.83 ng/g lipid. researchgate.net |
| Human Serum | United States (NHANES) | Detected in biomonitoring | Part of a suite of 10 measured congeners. mdpi.com |
Congener and Isomer Profiles
The relative abundance of different PBDE congeners in environmental samples often differs significantly from the profiles of the commercial mixtures. nih.govresearchgate.net This is due to a combination of factors, including the differential environmental transport, degradation, and bioaccumulation potential of each congener.
While BDE-47 and BDE-99 are often the most dominant congeners found in biota, particularly from the PentaBDE mixture, the profile can vary. nih.govberkeley.edu In human tissues, BDE-28, 47, 99, 100, 153, 154, and 183 are frequently detected. berkeley.edu PBDE-138 is consistently detected in environmental and biological samples, but typically at lower concentrations than the major penta-BDE congeners like BDE-47 and BDE-99, or other hexa-BDEs like BDE-153. researchgate.netberkeley.edu
The presence of PBDE-138 alongside other congeners like BDE-153 and BDE-183 (major components of OctaBDE) can indicate a source contribution from the OctaBDE technical mixture. Furthermore, the detection of a complex mixture of nona-, octa-, hepta-, and hexa-BDEs in environmental samples can also point to the environmental degradation of BDE-209 as a significant source. researchgate.net The congener profile in any given sample is therefore a composite signature of direct releases from commercial products and the subsequent environmental transformation of these mixtures. researchgate.net
Environmental Fate and Biotransformation
Environmental Partitioning and Mobility
The partitioning of 2,2',3,4,4',5-Hexachlorodiphenyl ether between air, water, soil, and sediment determines its transport, fate, and bioavailability. Its high hydrophobicity and low water solubility are key factors in this process.
The exchange of PCDEs between the atmosphere and water bodies is governed by their volatility and water solubility, often expressed by the Henry's Law Constant (HLC). copernicus.orgcopernicus.org Compounds with higher HLC values tend to partition from water into the air.
While a specific HLC for this compound is not available, PCDEs as a class are considered semi-volatile organic compounds (SVOCs). This allows them to undergo long-range atmospheric transport, where they exist in both the gas phase and adsorbed to atmospheric particles. mdpi.com The partitioning between the gas and particle phase is influenced by temperature and the compound's octanol-air partition coefficient (KOA). researchgate.netnih.gov Due to their persistence and semi-volatility, PCDEs can be transported far from their sources and deposited in remote environments like the Arctic. mdpi.com
Due to their hydrophobic nature, PCDEs strongly adsorb to organic matter in soil and sediment. This partitioning behavior is a primary factor controlling their concentration in the water column and their bioavailability to aquatic organisms. The tendency of a chemical to partition between sediment/soil organic carbon and water is quantified by the organic carbon-water partition coefficient (Koc). epa.govecetoc.org
A higher Koc value indicates a stronger tendency for the chemical to be sorbed to sediment and soil, and less to be dissolved in water. For highly hydrophobic compounds like hexachlorodiphenyl ether, Koc values are expected to be high. Quantitative Structure-Property Relationship (QSPR) models have been developed to estimate the physicochemical properties for all PCDE congeners, including the n-octanol/water partition coefficient (Kow), which is strongly correlated with Koc. nih.govresearchgate.net The high Kow values for higher-chlorinated PCDEs suggest they will be predominantly found in sediment and soil rather than in the aqueous phase. nih.gov This strong sorption to sediments makes them a long-term reservoir for these contaminants in aquatic systems. nih.gov
The table below provides estimated physicochemical properties relevant to the environmental partitioning of higher-chlorinated diphenyl ethers.
| Property | Symbol | Significance for Partitioning | Expected Value Range for Hexa-CDEs |
| Octanol-Water Partition Coefficient | log Kow | Indicates hydrophobicity and potential for bioaccumulation and sorption to organic matter. | High ( > 6.0) |
| Organic Carbon-Water Partition Coefficient | log Koc | Measures tendency to adsorb to soil and sediment organic carbon. Directly related to Kow. | High ( > 5.5) |
| Water Solubility | Sw | Influences dissolution in water and bioavailability. Inversely related to Kow. | Very Low (µg/L range) |
| Henry's Law Constant | HLC | Describes the partitioning between air and water. | Moderate to High |
Soil-Plant Transfer
The transfer of this compound from soil to plants is a critical pathway for its entry into the food chain. The extent of this transfer is influenced by several factors, including the physicochemical properties of the soil, the plant species, and the specific characteristics of the PCB congener.
Research has shown that the uptake and translocation of PCBs in plants are generally low, particularly for higher chlorinated congeners like PCB-138. A study investigating the translocation of seven indicator PCBs in root vegetables found that the translocation factors for all studied PCBs were less than 1, indicating a limited ability for these compounds to move from the soil into the plants researchgate.net. In soil, PCB-138, along with congener 153, has been found to have the highest percentage content among studied PCBs, while in plants, lower chlorinated congeners like 28 and 52 were more dominant, suggesting a preferential uptake of less chlorinated biphenyls by plants researchgate.net.
The concentration of PCBs in plants is typically higher in the roots than in the shoots, with translocation being inversely related to the hydrophobicity of the congener. For highly hydrophobic compounds like hexachlorobiphenyls, movement within the plant is restricted nih.govnih.gov. Studies on Cucurbita pepo (zucchini and pumpkin), a plant known for its ability to accumulate certain organic pollutants, have provided insights into the uptake of PCB-138. Research has demonstrated that the transfer of PCB-138 from soil to Cucurbita pepo can be significantly reduced by amending the soil with activated carbon. In one such study, a reduction of up to 94% in the transfer of PCB-138 to the plant was observed in amended soil mdpi.com.
The table below summarizes findings from a study on the uptake of various PCB congeners by different root vegetables.
Table 1: Research Findings on Soil-to-Plant Transfer of PCB-138
| Plant Species | Soil Type | Key Findings | Reference |
|---|---|---|---|
| Cucurbita pepo | Historically contaminated soil | Amendment with powdered activated carbon led to a minimum reduction of 83-90% in the environmental availability of PCB-138. | mdpi.com |
| Root Vegetables (Parsley, Carrot, Red Beet) | Spiked Fluvisol and Chernozem | Translocation factors for PCB-138 were below 1, indicating poor uptake from the soil. Parsley showed a higher efficiency in extracting PCBs compared to carrot and red beet. | researchgate.net |
| Various Plants (vicinity of high traffic) | Roadside soil | PCB-138 was a dominant congener in the soil, but less prevalent in the plant tissues compared to lower chlorinated PCBs. | researchgate.net |
Sorption and Desorption Dynamics
The fate and transport of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. As a hydrophobic compound, it has a strong tendency to adsorb to soil organic matter and particulate surfaces. This process reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability mdpi.com.
The sorption of PCBs to soil is often described using isotherm models, such as the Langmuir and Freundlich isotherms matec-conferences.orgnih.gov. The Freundlich isotherm is frequently found to be a good fit for PCB sorption data over a range of aqueous concentrations nih.govmdpi.com. The sorption process is influenced by various factors including the organic carbon content of the soil, pH, and temperature matec-conferences.org. For nonpolar organic compounds, the sorption is directly proportional to the organic matter content of the solid ecetoc.org.
The strength of the sorption is quantified by the soil organic carbon-water partition coefficient (Koc), which is a key parameter in environmental fate models ecetoc.orgepa.gov. A high Koc value indicates strong sorption to organic carbon and low mobility. The enthalpy of sorption (ΔHOC) provides insight into the temperature dependence of the process. For PCB-138, a negative ΔHOC value has been reported, indicating that sorption is an exothermic process and that lower temperatures favor greater sorption walisongo.ac.id. However, another study reported a positive entropy of sorption (ΔSOC) for PCB-138, which is an exception among the studied PCBs walisongo.ac.id.
Desorption is the process by which the compound is released from the soil particles back into the soil solution. The desorption of strongly sorbed compounds like hexachlorobiphenyls can be slow and may exhibit hysteresis, meaning that the desorption process is not simply the reverse of the sorption process epa.gov. This incomplete reversibility can lead to the long-term sequestration of the compound in the soil.
Table 2: Sorption Parameters for this compound (PCB-138)
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Enthalpy of Sorption (ΔHOC) | Negative | Measured at 5, 10, 15, and 25 °C | walisongo.ac.id |
| Entropy of Sorption (ΔSOC) | Positive | Measured at 5, 10, 15, and 25 °C | walisongo.ac.id |
| Sorption Isotherm Model | Freundlich | Generally provides a good fit for PCB sorption data. | matec-conferences.orgnih.govmdpi.com |
| Primary Sorption Medium | Soil Organic Carbon | Sorption is directly proportional to the organic carbon content. | ecetoc.org |
Bioaccumulation and Biomagnification in Ecological Systems
Bioaccumulation Potential
The potential for 2,2',3,4,4',5-Hexachlorodiphenyl ether to bioaccumulate is influenced by a variety of factors, including the mechanisms by which organisms take it up from their environment, its availability in different environmental compartments, and the specific physiological and ecological traits of different species.
Organisms can absorb this compound through several pathways. In aquatic environments, passive diffusion across respiratory surfaces like gills is a primary uptake route for fish and other water-breathing organisms. Due to its hydrophobic nature, the compound readily partitions from the water into the lipid-rich membranes of the gills.
Dietary intake is another crucial pathway for bioaccumulation across all organisms. When organisms consume prey that has already accumulated BDE-138, the compound is transferred and can be absorbed through the gastrointestinal tract. For terrestrial invertebrates such as earthworms, uptake can occur through both dermal contact with contaminated soil and ingestion of soil particles.
The bioavailability of this compound—the fraction of the total amount of the chemical in an environment that is available for uptake by organisms—varies significantly across different environmental matrices.
Water: In the water column, the bioavailability of BDE-138 is generally low due to its low water solubility. It tends to adsorb to suspended organic particles, which can reduce its direct uptake by aquatic organisms from the water. However, ingestion of these particles can still be a source of exposure.
Sediment: Sediments often act as a major sink for hydrophobic compounds like BDE-138. Its bioavailability in sediment is heavily influenced by the organic carbon content. researchgate.nettaylorfrancis.com Sediments with higher organic carbon content tend to bind the compound more tightly, reducing its availability to benthic organisms. researchgate.net However, deposit-feeding invertebrates can still ingest contaminated sediment particles, leading to bioaccumulation. Bioturbation, the mixing of sediment by organisms, can also influence the redistribution and bioavailability of the compound.
Soil: Similar to sediment, the bioavailability of BDE-138 in soil is largely controlled by the soil's organic matter content. duke.edu Higher organic matter leads to stronger sorption and lower bioavailability. Earthworms and other soil-dwelling organisms are primarily exposed through ingestion of contaminated soil and detritus.
The accumulation of this compound can vary significantly among different species due to differences in their physiology, diet, habitat, and metabolic capabilities.
For instance, in terrestrial food chains, insectivorous birds have been observed to have higher concentrations of persistent organic pollutants (POPs) like PBDEs compared to granivorous birds. researchgate.net This is attributed to the biomagnification from insects, which accumulate these compounds from their environment.
In marine ecosystems, top predators such as marine mammals exhibit some of the highest levels of BDE-138 and other structurally similar compounds like PCB-138. frontiersin.org Studies on various seal species and killer whales have consistently shown high concentrations of these persistent compounds in their blubber, reflecting their high trophic position and long lifespans, which allow for greater accumulation over time. The congener profile can also differ between species, potentially due to species-specific metabolic capacities.
Different fish species also show varied accumulation patterns. Factors such as feeding habits (benthic vs. pelagic), age, and lipid content all play a role in the extent of BDE-138 bioaccumulation.
Biomagnification Across Trophic Levels
Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. This occurs because the contaminant is persistent, not easily metabolized or excreted, and is efficiently transferred from prey to predator.
The transfer of this compound through food webs is a complex process. In aquatic food webs, it begins with the uptake by primary producers like phytoplankton, although direct partitioning from water is a significant route for these organisms. Zooplankton then graze on phytoplankton, and the contaminant is transferred up the food chain as smaller fish consume zooplankton, and larger predatory fish consume the smaller fish.
In terrestrial ecosystems, the process often starts with the contamination of soil and vegetation. Invertebrates like earthworms accumulate the compound from the soil, and are then consumed by birds and small mammals, which are in turn prey for higher-level predators. sfu.ca
Studies in the Great Lakes have shown that non-native species can alter food web structures and consequently the trophic transfer of contaminants like PBDEs. researchgate.netcdnsciencepub.com For example, the invasion of dreissenid mussels and round gobies has created new pathways for contaminant movement from sediments to top predator fish. cdnsciencepub.commsu.edu
A key metric used to quantify the biomagnification potential of a chemical in a food web is the Trophic Magnification Factor (TMF). The TMF is calculated from the slope of the linear regression of the log-transformed, lipid-normalized contaminant concentration versus the trophic level of the organisms in the food web. A TMF value greater than 1 indicates that the chemical biomagnifies.
While specific TMF values for BDE-138 are not abundantly available in the literature, studies on the structurally similar polychlorinated biphenyl (B1667301) (PCB) congener, PCB-138, can provide insights. For example, a TMF of 1.92 has been reported for PCB-138, indicating its potential to biomagnify. Research on various PBDE congeners in different ecosystems has shown a range of TMFs, often with higher values for the more persistent and bioaccumulative congeners. The TMFs for PBDEs have been found to be influenced by the specific food web structure and the physicochemical properties of the individual congeners.
Interactive Data Table: Trophic Magnification Factors (TMFs) of Selected PBDE Congeners and Structurally Similar Compounds in Various Ecosystems
| Compound | Ecosystem | TMF Value | Reference |
| PCB-138 | Aquatic | 1.92 | Frouin et al. (2012) |
| BDE-47 | Lake Erie Food Web | >1 | Stapleton et al. (2006) |
| BDE-100 | Lake Erie Food Web | >1 | Stapleton et al. (2006) |
| BDE-153 | Terrestrial Food Chain | >1 | Voorspoels et al. (2007) |
| BDE-154 | Terrestrial Food Chain | >1 | Voorspoels et al. (2007) |
Maternal Transfer and Early Life Stage Exposure
Similarly, a thorough search of scientific databases and literature did not yield specific information regarding the maternal transfer or the effects of early life stage exposure to this compound. Research on the toxicokinetics of other hexachlorinated biphenyls and diphenyl ethers has indicated that maternal transfer through placental and lactational routes is a significant pathway of exposure for offspring. However, without studies specifically investigating the 2,2',3,4,4',5-isomer, it is not possible to provide scientifically accurate details on its transfer rates, accumulation in fetal or neonatal tissues, or any resulting developmental effects. Consequently, no detailed research findings or data tables on the maternal transfer and early life stage exposure to this compound can be provided.
Toxicological Mechanisms and Structure Activity Relationships
Molecular and Cellular Mechanisms of Interaction
The toxicity of 2,2',3,4,4',5-Hexachlorodiphenyl ether, like other polyhalogenated aromatic hydrocarbons, is not caused by overt, acute reactivity but rather by its ability to interfere with sensitive intracellular signaling and metabolic pathways. Its lipophilic nature facilitates accumulation in fatty tissues, leading to persistent exposure of cells to the compound.
Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a vast array of cellular processes, from neurotransmission to apoptosis. The precise control of its cytoplasmic concentration is vital for normal cell function. Research on structurally related compounds suggests that ortho-substituted, non-coplanar PCBs and PBDEs can disrupt this delicate balance. nih.govnih.gov
The primary mechanism involves the inhibition of Ca²⁺ sequestration into intracellular stores, namely the mitochondria and the endoplasmic reticulum (microsomes). nih.govnih.gov Studies on 2,2'-dichlorobiphenyl, a di-ortho substituted PCB, demonstrated potent inhibition of Ca²⁺ uptake by both mitochondria and microsomes. nih.gov This inhibition leads to a sustained elevation of cytosolic Ca²⁺ levels. nih.gov This effect is highly dependent on the congener's structure; non-ortho substituted (coplanar) PCBs have a much weaker effect on calcium sequestration. nih.gov Given that this compound possesses a di-ortho chlorine substitution (at positions 2 and 2'), it is predicted to be a potent disruptor of intracellular calcium homeostasis, acting through similar mechanisms as other non-coplanar congeners. oup.comnih.gov
Table 1: Postulated Effects of this compound on Calcium Homeostasis
| Cellular Component | Predicted Effect | Consequence |
|---|---|---|
| Mitochondria | Inhibition of Ca²⁺ uptake | Elevated cytosolic Ca²⁺, potential mitochondrial stress |
| Endoplasmic Reticulum | Inhibition of Ca²⁺ uptake | Elevated cytosolic Ca²⁺, altered protein folding |
| Cytosol | Sustained increase in free Ca²⁺ concentration | Disruption of signaling cascades, activation of Ca²⁺-dependent enzymes |
The thyroid hormone system is a frequent target for polyhalogenated aromatic hydrocarbons due to the structural similarity between these compounds and endogenous thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). altmedrev.comfrontiersin.org Disruption can occur at multiple points in the hypothalamic-pituitary-thyroid axis. nih.gov
Key mechanisms identified for PCBs and PBDEs, and thus presumed relevant for PCDEs, include:
Competition for Transport Proteins: Hydroxylated metabolites of PCBs and PBDEs can bind with high affinity to thyroid hormone transport proteins, particularly transthyretin (TTR) and to a lesser extent thyroxine-binding globulin (TBG). frontiersin.orgnih.govnih.gov This competitive binding displaces T4 from these proteins, making it more available for metabolism and excretion, ultimately lowering circulating T4 levels. nih.gov
Induction of Metabolic Enzymes: These compounds can induce the activity of hepatic enzymes such as UDP-glucuronosyltransferases (UGTs). frontiersin.org These enzymes conjugate thyroid hormones, increasing their water solubility and facilitating their elimination from the body, which further contributes to reduced T4 levels. frontiersin.org
Receptor Interaction: PBDEs and their metabolites have been shown to bind directly to thyroid hormone receptors (TRs), potentially acting as agonists or antagonists and interfering with the transcription of thyroid hormone-responsive genes. frontiersin.orgnih.gov The affinity for TRs tends to increase with a higher degree of halogenation. frontiersin.org
Due to the diphenyl ether core structure shared with thyroid hormones and PBDEs, this compound and its metabolites are expected to disrupt the thyroid system via these established pathways. nih.gov
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of xenobiotics. The induction, or increased expression, of these enzymes is a common response to chemical exposure and is mediated by ligand-activated transcription factors. nih.govsolvobiotech.com For halogenated aromatic compounds, the induction pattern depends heavily on the molecule's three-dimensional structure. nih.gov
Aryl hydrocarbon Receptor (AhR) Pathway: Planar, non-ortho substituted ("dioxin-like") compounds are potent ligands for the Aryl hydrocarbon Receptor (AhR). wikipedia.orgmusechem.com Ligand binding causes the AhR to translocate to the nucleus, dimerize with ARNT, and bind to specific DNA sequences (Xenobiotic Response Elements), inducing the expression of genes like CYP1A1, CYP1A2, and CYP1B1. musechem.comnih.gov
CAR/PXR Pathways: Non-coplanar, ortho-substituted compounds are generally poor AhR ligands due to steric hindrance. nih.gov Instead, they tend to induce CYP2B and CYP3A family enzymes through activation of the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). nih.gov This is often referred to as "phenobarbital-like" induction.
This compound has chlorine atoms at the 2 and 2' (ortho) positions. This substitution forces the two phenyl rings to twist out of plane, creating a non-coplanar structure. Therefore, it is predicted to be a weak AhR agonist and instead act as a phenobarbital-like inducer, primarily activating the CAR/PXR pathways to induce CYP2B and CYP3A enzymes.
Apoptosis, or programmed cell death, is an essential physiological process for removing damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of many toxicological and disease processes. In vitro and in vivo studies have shown that PCBs and PBDEs can trigger apoptosis in various cell types, including neurons and hepatocytes. core.ac.uknih.gov
A primary initiating event for apoptosis following exposure to these compounds appears to be the generation of oxidative stress and an increase in intracellular reactive oxygen species (ROS). nih.govnih.gov This oxidative stress can damage cellular components and trigger cell death through two main pathways:
The Intrinsic (Mitochondrial) Pathway: ROS can lead to mitochondrial dysfunction, causing the release of cytochrome c into the cytoplasm. This event initiates the formation of the apoptosome and the activation of a cascade of executioner caspases (e.g., caspase-3), leading to cell death. mdpi.com Studies on PCB-153 have implicated the p38-p53 pathway in this process. endocrine-abstracts.org
The Extrinsic (Death Receptor) Pathway: Some PCB congeners have been shown to increase the expression of death receptors and their ligands, such as TNF-α and FAS-L. endocrine-abstracts.org The binding of these ligands to their receptors triggers a signaling cascade that directly activates executioner caspases. endocrine-abstracts.org
It is plausible that this compound can induce apoptosis, particularly in metabolically active tissues like the liver, through mechanisms involving oxidative stress that subsequently activate one or both of these apoptotic cascades.
Structure-Activity Relationships (SARs) for Toxicological Pathways
The toxicity of a specific PCDE congener is determined by the number and position of its chlorine atoms. This "halogenation pattern" dictates the molecule's shape, electronic properties, and ability to interact with biological receptors.
The relationship between the halogenation pattern and binding to key receptors is fundamental to understanding the toxicological profile of this compound.
Receptor Fit and Steric Hindrance: The most critical structural feature is substitution at the ortho positions (2, 2', 6, and 6'). As noted previously, the presence of even one ortho-substituent forces the phenyl rings to rotate relative to each other, creating a non-planar, or "twisted," conformation. nih.gov This conformation is sterically hindered from fitting into the planar binding pocket of the Aryl hydrocarbon Receptor (AhR) , resulting in very low binding affinity and weak "dioxin-like" toxicity. researchgate.netacs.org Since this compound is a di-ortho substituted congener, it is expected to have a low AhR binding affinity.
Halogen Bonding: The chlorine atoms themselves are not inert. They can participate in a type of noncovalent interaction called halogen bonding, where the electropositive region on the tip of the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom) in a receptor's binding pocket. acs.org The strength and geometry of these bonds are highly sensitive to the specific position of each chlorine atom on the phenyl rings. nih.gov The unique arrangement of six chlorines in this compound creates a distinct electrostatic potential that governs its specific interactions with residues in receptors like CAR, PXR, and thyroid hormone-associated proteins, differentiating its activity from other congeners.
Size and Number of Halogens: Generally, increasing the number and size of halogen atoms can decrease binding affinity to certain receptors due to negative steric effects, where the molecule simply becomes too bulky to fit optimally in the binding site. nih.gov However, for other interactions, such as binding to thyroid transport proteins, a higher degree of halogenation can sometimes increase affinity. frontiersin.org
Table 2: Summary of Structure-Activity Relationship Principles for this compound
| Structural Feature | Consequence | Predicted Toxicological Relevance |
|---|---|---|
| Di-ortho (2,2') Substitution | Non-planar, twisted conformation | Low AhR binding affinity; high activity towards other pathways (e.g., Ca²⁺ disruption, CAR/PXR activation) |
| Asymmetric Chlorination | Unique dipole moment and electrostatic surface | Specific binding interactions with various receptors and enzymes |
| Six Chlorine Atoms | High lipophilicity and persistence | Bioaccumulation; potential for strong interactions with some targets (e.g., TRs) but steric hindrance with others |
Isomer Specificity in Mechanistic Responses
The toxicological impact of hexachlorodiphenyl ethers is not uniform across all isomers; rather, it is significantly influenced by the specific arrangement of chlorine atoms on the diphenyl ether backbone. This isomer specificity dictates the molecule's conformational flexibility, its ability to bind to cellular receptors, and its subsequent downstream biological effects. While direct research on this compound is limited, principles of isomer-specific toxicity can be extrapolated from studies of related polyhalogenated aromatic hydrocarbons.
A key determinant of toxicity for many halogenated aromatic hydrocarbons is the planarity of the molecule, which is governed by the substitution pattern at the ortho positions (2, 2', 6, and 6'). Isomers with fewer ortho-chlorines can adopt a more coplanar or "dioxin-like" configuration, enabling them to bind with high affinity to the aryl hydrocarbon receptor (AhR). Activation of the AhR initiates a cascade of transcriptional changes, leading to a wide range of toxic responses, including immunotoxicity, reproductive and developmental effects, and carcinogenesis.
Conversely, non-coplanar isomers, those with multiple ortho-substituents, are generally weak AhR agonists. Their toxicity is often mediated through alternative mechanisms, such as disruption of intracellular signaling pathways, interference with calcium homeostasis, and alterations in neurotransmitter levels. For instance, studies on polychlorinated biphenyls (PCBs) have demonstrated that non-dioxin-like congeners can induce neurotoxic effects and alter endocrine function through AhR-independent pathways.
The substitution pattern also influences the metabolic fate of the molecule. The presence of adjacent non-halogenated carbon atoms can facilitate metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites that can cause cellular damage. The specific positioning of chlorine atoms can therefore determine whether a congener is readily metabolized and eliminated or persists in the body, contributing to long-term toxicity.
Table 1: Isomer-Specific Mechanistic Responses of Halogenated Aromatic Hydrocarbons
| Isomer Type | Structural Characteristics | Primary Toxicological Mechanism | Key Cellular Receptor | Example Toxic Endpoints |
|---|---|---|---|---|
| Coplanar (Dioxin-like) | Few or no ortho-substituents, planar conformation | Aryl Hydrocarbon Receptor (AhR) activation | AhR | Immunotoxicity, developmental toxicity, carcinogenesis |
| Non-coplanar (Non-dioxin-like) | Multiple ortho-substituents, non-planar conformation | AhR-independent pathways | Various (e.g., ryanodine (B192298) receptors, estrogen receptors) | Neurotoxicity, endocrine disruption, disruption of intracellular signaling |
Comparison with Other Halogenated Aromatic Hydrocarbons (e.g., PCBs)
Due to the structural similarities between polychlorinated diphenyl ethers (PCDEs) and other persistent halogenated aromatic hydrocarbons, particularly polychlorinated biphenyls (PCBs), toxicological comparisons are frequently drawn. Both classes of compounds consist of two halogenated phenyl rings, which can lead to overlapping toxicological profiles. However, the presence of the ether bridge in PCDEs introduces differences in conformational flexibility and metabolic pathways, resulting in distinct toxic potencies and mechanisms.
Like PCDEs, the toxicity of PCBs is highly dependent on the congener's specific chlorine substitution pattern. nih.gov Dioxin-like PCBs, which lack ortho-chlorine substituents, can adopt a coplanar structure and exert their toxicity primarily through the AhR pathway, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). These congeners are associated with a spectrum of adverse effects including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity.
Non-dioxin-like PCBs, which possess ortho-chlorine atoms, are unable to bind effectively to the AhR and elicit their toxic effects through different mechanisms. These can include disruption of calcium homeostasis, interference with endocrine signaling, and neurotoxicity. For example, the non-dioxin-like PCB-153 (2,2',4,4',5,5'-hexachlorobiphenyl) has been shown to induce neurotoxic effects in animal studies. nih.gov
The ether linkage in PCDEs provides greater rotational freedom compared to the direct biphenyl (B1667301) bond in PCBs. This increased flexibility may influence their ability to fit into the binding pocket of receptors like the AhR, potentially modulating their toxic potency relative to their PCB analogues. Furthermore, the ether bond can be a site for metabolic cleavage, leading to the formation of different types of metabolites, such as hydroxylated and methoxylated derivatives, which may have their own unique toxicological activities.
Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of polybrominated diphenyl ethers (PBDEs), which are structurally analogous to PCDEs. nih.gov These models suggest that conformational changes, atomic reactivity, and the electrostatic field of the molecule are key determinants of their toxicological properties, including their ability to induce hepatic enzymes, a response often mediated by the AhR. nih.gov
Interactions with Co-occurring Contaminants
In the environment, this compound rarely exists in isolation. It is typically found as part of a complex mixture of persistent organic pollutants (POPs), including other PCDE congeners, PCBs, and various pesticides. The combined exposure to these chemicals can lead to interactions that alter their individual toxicities, resulting in synergistic, additive, or antagonistic effects.
Synergistic and Additive Effects with Other POPs
The co-exposure to multiple POPs can result in toxicological responses that are greater than the sum of the effects of the individual compounds. This is particularly relevant for compounds that share a common mechanism of action. For instance, the combined exposure to multiple dioxin-like compounds, including certain PCDE and PCB congeners, can lead to an additive activation of the AhR, resulting in an enhanced toxic response. The toxic equivalency factor (TEF) approach is often used to assess the risk of such mixtures, where the potency of individual congeners is expressed relative to that of TCDD.
Synergistic interactions, where the combined effect is greater than additive, have also been observed. For example, studies on mixtures of PBDEs and PCBs in human neuroblastoma cells have demonstrated synergistic cytotoxicity. nih.gov The nature of these interactions can be complex and dependent on the specific congeners and their concentrations. nih.gov Mixtures of non-dioxin-like PCBs and PBDEs have shown prevalently synergistic effects, while mixtures of dioxin-like PCBs with PBDEs exhibited additive effects at lower concentrations and synergistic effects at higher concentrations. nih.gov
Influence of Co-contaminants on Biotransformation
The presence of other contaminants can significantly influence the biotransformation of this compound. Many POPs are inducers or inhibitors of cytochrome P450 (CYP) enzymes, which are central to the metabolism of xenobiotics.
Co-exposure to a potent CYP inducer, such as certain dioxin-like PCBs, could enhance the metabolism of this compound. This could either lead to a more rapid detoxification and elimination of the compound or, conversely, to an increased production of toxic reactive metabolites. For example, the biotransformation of some brominated flame retardants has been shown to increase their endocrine-disrupting potency. nih.gov
Conversely, co-contaminants could also inhibit the metabolic pathways responsible for the detoxification of this hexachlorodiphenyl ether isomer. Competitive inhibition can occur if multiple compounds are substrates for the same CYP enzyme. This could lead to a decreased rate of metabolism and consequently, a prolonged half-life and increased bioaccumulation of the parent compound, potentially exacerbating its toxicity. The biotransformation of PBDEs, for instance, is known to be influenced by the presence of other compounds that affect the activity of metabolic enzymes. nih.gov
Analytical Methodologies for Environmental Monitoring
Sample Collection and Preparation Techniques
Effective sample preparation is a critical prerequisite for the reliable analysis of 2,2',3,4,4',5-Hexachlorodiphenyl ether. The primary objectives of this stage are to isolate the target analyte from the complex sample matrix, remove interfering co-extracted substances, and concentrate the analyte to a level suitable for instrumental detection. env.go.jp
Matrix-Specific Extraction Methods (Aqueous, Sediment, Tissue)
The choice of extraction technique is highly dependent on the physical and chemical properties of the sample matrix. Different approaches are employed for aqueous, sediment, and biological tissue samples to ensure efficient recovery of the target compound.
Aqueous Samples: For water samples, liquid-liquid extraction (LLE) is a commonly used technique, often employing organic solvents to partition the nonpolar hexachlorodiphenyl ether from the aqueous phase. env.go.jp Another prevalent method is Solid-Phase Extraction (SPE), where water is passed through a cartridge containing a solid adsorbent that retains the analyte. eurofins.com The compound can then be eluted with a small volume of an appropriate solvent, offering a simultaneous extraction and concentration step. eurofins.com
Sediment Samples: The analysis of sediment and soil requires more rigorous extraction methods to release the analyte sorbed to particulate matter. Soxhlet extraction is a classic and effective technique, involving continuous extraction with an organic solvent over several hours. env.go.jp Other methods include ultrasonic extraction, which uses high-frequency sound waves to enhance solvent penetration into the sample matrix. env.go.jp
Tissue Samples: Biological tissues present a significant challenge due to their high lipid content, which can interfere with analysis. Extraction often begins with homogenization of the tissue, sometimes with a drying agent like anhydrous sodium sulfate, followed by extraction with a non-polar solvent. env.go.jpusgs.gov Alkaline decomposition, or saponification, can be used to break down fats and lipids, allowing for the simultaneous extraction of alkali-stable compounds like this compound. env.go.jp
| Sample Matrix | Extraction Method | Principle | Common Solvents/Materials |
|---|---|---|---|
| Aqueous | Liquid-Liquid Extraction (LLE) | Partitions analyte between immiscible aqueous and organic phases. | Dichloromethane, Hexane |
| Aqueous | Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and then eluted. eurofins.com | C18 or other polymer cartridges, Dichloromethane for elution. eurofins.com |
| Sediment | Soxhlet Extraction | Continuous extraction with a cycling solvent. env.go.jp | Hexane, Dichloromethane, Toluene |
| Sediment | Ultrasonic Extraction | Uses ultrasonic vibrations to enhance solvent extraction. env.go.jp | Polar solvents |
| Tissue | Homogenization & Solvent Extraction | Mechanical disruption followed by extraction with a non-polar solvent. env.go.jp | Anhydrous sodium sulfate, Hexane |
| Tissue | Alkaline Decomposition (Saponification) | Hydrolyzes lipids to facilitate extraction of alkali-stable analytes. env.go.jp | Alkaline ethanolic solution |
Sample Cleanup and Fractionation Strategies
Following extraction, the resulting extract often contains a complex mixture of co-extracted substances, such as lipids, pigments, and other organic compounds, that can interfere with the final analysis. env.go.jp Therefore, a cleanup step is essential to purify the sample.
Adsorption chromatography is a widely used cleanup technique. env.go.jpiupac.org The extract is passed through a column packed with an adsorbent material like silica (B1680970) gel, alumina, or Florisil. env.go.jpiupac.org By using solvents of varying polarities, the target analytes can be separated from interferences. env.go.jp For samples with high-fat content, such as fish tissue, destructive techniques like treatment with concentrated sulfuric acid may be employed to eliminate lipids. nih.gov Non-destructive methods like gel permeation chromatography (GPC) are also used to separate large molecules like lipids from the smaller target analytes. nih.gov
| Strategy | Principle | Target Interferences | Common Materials/Reagents |
|---|---|---|---|
| Adsorption Chromatography | Separation based on differential adsorption to a stationary phase. env.go.jpiupac.org | Polar and non-polar interferences | Silica gel, Alumina, Florisil. env.go.jpiupac.org |
| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography that separates molecules based on size. nih.gov | Large molecules (e.g., lipids, proteins) | Bio-Beads S-X3, Sephadex |
| Acid Treatment | Destructive method to remove lipids. nih.gov | Lipids | Concentrated Sulfuric Acid |
| Saponification | Alkaline hydrolysis of fats and esters. env.go.jp | Lipids | Potassium Hydroxide, Sodium Hydroxide |
Advanced Instrumental Analysis
The final determination of this compound is typically performed using highly sensitive and selective instrumental techniques. Gas chromatography coupled with mass spectrometry is the cornerstone of analysis for this class of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) is the premier analytical tool for identifying and quantifying persistent organic pollutants like this compound. env.go.jprroij.comjmchemsci.com The gas chromatograph separates the individual components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. rroij.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement. env.go.jp
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)
For ultra-trace analysis of halogenated compounds, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is considered the gold standard. waters.com This technique utilizes a high-resolution gas chromatograph, typically with a long capillary column (e.g., 60 m), to achieve excellent separation of closely related isomers. waters.com The high-resolution mass spectrometer can measure the mass of ions with very high accuracy, allowing for the unambiguous identification of the target analyte even in the presence of complex matrix interferences. waters.com HRGC-HRMS offers exceptional sensitivity and selectivity, making it the preferred method for regulatory monitoring and food safety applications where extremely low detection limits are required. waters.compublications.gc.ca A mass resolution exceeding 10,000 is commonly employed for this type of analysis. waters.com
Electron Capture Negative Ion Mass Spectrometry (ECNI-MS)
Electron Capture Negative Ion (ECNI) mass spectrometry is another highly sensitive technique for the analysis of electrophilic compounds, such as halogenated diphenyl ethers. koreascience.kr In this method, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. wikipedia.org This process, known as resonance electron capture, results in less fragmentation and often a more abundant molecular ion compared to conventional electron ionization, significantly enhancing sensitivity. wikipedia.org However, the mass spectra obtained from ECNI-MS can be highly dependent on the ion source temperature, which can influence the degree of fragmentation and the abundance of the molecular ion. koreascience.kr For this compound, an increase in ion source temperature has been shown to increase the abundance of fragment ions while causing a large reduction in the molecular ion's abundance. koreascience.kr
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
While GC-MS is the more established technique for neutral PBDEs, liquid chromatography-mass spectrometry (LC-MS) offers advantages for analyzing their hydroxylated and methoxylated metabolites. nih.gov LC-MS can also be applied to the analysis of some PBDE congeners, particularly when dealing with complex matrices that may require less stringent cleanup procedures. nih.gov The primary advantage of LC over GC is its ability to analyze less volatile and thermally labile compounds without the need for derivatization. nih.gov
Electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) are the two most common ionization sources used in LC-MS for the analysis of environmental contaminants.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly suitable for polar, ionizable compounds. researchgate.net For a nonpolar compound like this compound, ESI is generally not the preferred ionization method due to its poor ionization efficiency. nih.gov However, it can be effective for its hydroxylated metabolites (OH-PBDEs), which are more polar and can be readily ionized in negative ion mode.
Atmospheric-Pressure Chemical Ionization (APCI): APCI is better suited for the analysis of less polar and more volatile compounds compared to ESI. mdpi.com The analyte is introduced into the ion source in a heated gas stream, where it is ionized through chemical reactions with charged solvent molecules. APCI can be used for the analysis of this compound, although the sensitivity may be lower than that achieved with GC-ECNI-MS. nih.gov It operates well at higher flow rates, making it compatible with standard HPLC systems. mdpi.com
Certain PBDE congeners, including some hexachlorodiphenyl ethers, can exist as stable enantiomers due to hindered rotation around the ether bond (atropisomerism). The toxicological properties of these enantiomers can differ, making their separation and individual quantification important. vt.edu Chiral separation can be achieved using specialized chromatographic techniques, often involving chiral stationary phases (CSPs) in either GC or LC systems. vt.eduwvu.edu
The principle behind chiral separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase, leading to different retention times. wvu.edu For PBDEs, LC-based methods using columns with chiral stationary phases are increasingly being developed for enantiomeric analysis. This allows for the determination of enantiomeric fractions (EFs) in environmental and biological samples, providing insights into the fate and transport of these compounds.
Isomer-Specific Quantification and Confirmation
The term "hexachlorodiphenyl ether" refers to a group of isomers with the same molecular formula but different chlorine substitution patterns on the diphenyl ether backbone. This compound is just one of these many isomers. Because the toxicity and environmental behavior of these isomers can vary significantly, isomer-specific analysis is crucial.
Analytical methods must be capable of chromatographically separating this compound from other co-eluting hexachlorodiphenyl ether isomers and other interfering compounds. ewg.org This is typically achieved using high-resolution capillary gas chromatography columns with specific stationary phases. The confirmation of the isomer is based on a combination of its retention time matching that of a certified reference standard and the correct ratio of the quantification and confirmation ions in mass spectrometry. thermofisher.com The use of high-resolution mass spectrometry can further aid in the unambiguous identification by providing accurate mass measurements.
Quality Assurance and Quality Control (QA/QC) in Analysis
Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and defensible data in the analysis of this compound. nih.gov These procedures are implemented throughout the entire analytical process, from sample collection to data reporting. ucf.edu
Key QA/QC measures include:
Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed in the same manner as the samples to check for contamination during the analytical procedure. epa.gov
Spiked Samples: A known amount of the analyte is added to a sample (matrix spike) or a blank (laboratory control sample) to assess the accuracy and recovery of the method.
Internal Standards: Isotopically labeled analogs of the target analytes, such as ¹³C-labeled this compound, are added to every sample before extraction. These internal standards are used to correct for losses during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the quantification. thermofisher.com
Calibration: The instrument is calibrated using a series of standard solutions of known concentrations to establish a calibration curve for quantification.
Replicate Analyses: Analyzing duplicate samples provides a measure of the precision of the analytical method.
By implementing these QA/QC measures, laboratories can ensure the quality and reliability of the data generated for this compound in environmental monitoring programs. nih.gov
Ecological Risk Assessment Methodologies
Frameworks and Approaches for Risk Characterization
The ecological risk assessment of 2,2',3,4,4',5-Hexachlorodiphenyl ether is conducted within established frameworks, such as those developed by the U.S. Environmental Protection Agency (EPA). These frameworks provide a systematic process to evaluate the likelihood of adverse ecological effects occurring from exposure to chemical stressors. The process generally consists of three main phases: problem formulation, analysis, and risk characterization. Risk characterization is the final step where the collected exposure and effects data are integrated to estimate the probability and magnitude of ecological harm.
Risk Quotient Analysis
Risk Quotient (RQ) analysis is a common screening-level method used to determine if a chemical poses a potential risk. chemsafetypro.comepa.gov The RQ is a simple ratio calculated by dividing the Estimated Environmental Concentration (EEC) of a substance by a relevant ecotoxicological threshold, such as the Predicted No-Effect Concentration (PNEC). chemsafetypro.com
RQ = EEC / PNEC
An RQ value greater than 1 indicates a potential for adverse effects, suggesting that a more detailed risk assessment is necessary. nih.gov RQs below 1 are generally considered to represent a low risk. Different risk levels can be assigned based on the RQ value; for example, a common scheme categorizes risk as low (RQ < 0.1), medium (0.1 ≤ RQ < 1.0), or high (RQ ≥ 1.0). nih.govnih.gov
To perform an RQ analysis for this compound, one would need its EEC in various environmental compartments and its PNEC, which is derived from chronic or acute toxicity data (e.g., No-Observed-Adverse-Effect Level, or NOAEL) for relevant species. ornl.gov In the absence of specific toxicity data for this congener, data from other PCDEs or surrogate chemicals may be used, with appropriate uncertainty factors applied.
Exposure Assessment in Ecological Receptors
Exposure assessment is a fundamental component of ecological risk assessment that quantifies the contact between a chemical stressor and an ecological receptor. This involves identifying the sources of the chemical, its pathways through the environment, and the concentration to which organisms are exposed.
Estimated Environmental Concentrations (EECs)
EECs for this compound can be determined through direct environmental monitoring or by using fate and transport models. PCDEs have been detected globally in various environmental media. nih.gov Monitoring studies provide real-world concentrations that form the basis for EECs in risk assessments. For example, studies have quantified PCDE congeners in surface water, sediment, and suspended particulate matter, providing valuable data for exposure modeling. acs.org The table below summarizes the range of concentrations reported for total PCDEs in different environmental compartments.
| Environmental Medium | Concentration Range | Reference |
|---|---|---|
| Water | 0.351–1800 ng/L | nih.gov |
| Sediment | 0–3,980,000 ng/g dry weight (dw) | nih.gov |
| Soil | <38–6800 ng/g dw | nih.gov |
| Atmosphere | 8.75 × 10⁻³–1.15 × 10³ pg/m³ | nih.gov |
| Biota | 0–50,924 ng/g lipid weight (lw) | nih.gov |
Bioavailability and Exposure Pathways
The bioavailability of this compound is largely governed by its physicochemical properties. As a highly chlorinated and lipophilic compound, it has a strong tendency to partition from water into sediment, soil organic matter, and the fatty tissues of organisms. nih.gov This high lipophilicity drives its bioaccumulation in individual organisms and its biomagnification through food webs. nih.gov
Key exposure pathways for ecological receptors include:
Direct uptake: Aquatic organisms can absorb the compound directly from contaminated water across their gills or other body surfaces.
Dietary intake: The primary exposure route for many animals is the consumption of contaminated food. The compound accumulates in the food chain, leading to higher concentrations at higher trophic levels. nih.govacs.org
Sediment exposure: Benthic organisms living in or on contaminated sediment can be exposed through direct contact and ingestion of sediment particles.
Studies on simulated aquatic food chains have demonstrated the trophic transfer of PCDEs from algae to invertebrates (e.g., Daphnia magna) and then to fish (e.g., Danio rerio), confirming the potential for biomagnification. acs.org
Ecological Assessment Endpoints and Sensitive Receptors
The final step in problem formulation for a risk assessment is to identify the ecological assessment endpoints and the sensitive receptors that need to be protected.
An ecological assessment endpoint is an explicit expression of the environmental value that is to be protected, operationally defined by an ecological entity and its attributes (e.g., the reproductive success of a fish population). clu-in.orgepa.gov For PCDEs, potential assessment endpoints are derived from their known toxic effects, which include:
Growth inhibition nih.gov
Reduced fertility and reproductive success nih.gov
Endocrine disruption nih.gov
Hepatic oxidative stress nih.gov
Developmental malformations and mortality nih.gov
Sensitive receptors are organisms or populations that may be particularly susceptible to the adverse effects of a contaminant due to their physiology, life stage, or high level of exposure. smchealth.org Given the bioaccumulative nature of this compound, top predators in aquatic food webs are likely to be among the most sensitive receptors. This includes piscivorous (fish-eating) fish, birds, and mammals. Other potential sensitive receptors include benthic invertebrates that are in direct contact with contaminated sediments and organisms at early life stages, which are often more vulnerable to chemical stressors. epa.gov
Derivation of Environmental Quality Standards (EQSs)
Environmental Quality Standards (EQSs) are concentration thresholds for specific chemicals in environmental compartments (e.g., water, sediment, biota) below which no unacceptable ecological effects are expected to occur. The derivation of an EQS is a critical step in environmental regulation and management, including under frameworks like the European Union's Water Framework Directive (WFD). www.gov.ukeuropa.eu The process is guided by technical documents that outline systematic approaches to ensure the protection of aquatic ecosystems. europa.eu
The derivation typically involves two main methods: the Assessment Factor (AF) method and the Species Sensitivity Distribution (SSD) method. wikipedia.orgfrontiersin.org
Assessment Factor (AF) Method: This deterministic approach is used when ecotoxicological data is limited. frontiersin.org It involves dividing the lowest available acute or chronic toxicity value from a set of representative aquatic organisms (e.g., algae, invertebrates, fish) by a specified assessment factor. chemsafetypro.com The AF accounts for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems, from a few species to all species, and from acute to chronic effects. wikipedia.org The magnitude of the AF (ranging from 1 to 1000) depends on the quantity and quality of the available toxicity data; a larger and more comprehensive dataset warrants a smaller, less conservative AF. wikipedia.org
For a compound like this compound, for which specific toxicity data is scarce, assessors would compile available data for the most sensitive species from related hexabrominated congeners. An example of how an EQS could be derived using this method is shown below.
| Trophic Level | Species | Endpoint | Toxicity Value (µg/L) | Data Source |
|---|---|---|---|---|
| Algae (Primary Producer) | Skeletonema costatum | 72h EC50 (Growth) | 150 | Surrogate Data |
| Invertebrate (Primary Consumer) | Daphnia magna | 21d NOEC (Reproduction) | 10 | Surrogate Data |
| Fish (Secondary Consumer) | Pimephales promelas (Fathead Minnow) | 28d NOEC (Survival) | 25 | Surrogate Data |
EQS Calculation Example:
Lowest Chronic Value: The lowest reliable chronic toxicity value is the No-Observed-Effect Concentration (NOEC) for Daphnia magna reproduction, which is 10 µg/L.
Assessment Factor: Based on the availability of long-term (chronic) NOEC data for three trophic levels, an assessment factor of 10 would typically be applied.
Derived EQS (AA-EQS): 10 µg/L / 10 = 1.0 µg/L (Annual Average Environmental Quality Standard).
Species Sensitivity Distribution (SSD) Method: When a robust dataset with chronic toxicity data for a larger number of species from different taxonomic groups is available, a statistical SSD approach can be used. wikipedia.orgfrontiersin.org This method models the variation in sensitivity among species and is used to calculate the Hazardous Concentration for 5% of the species (HC5). The HC5 is the concentration at which 5% of the species in the ecosystem are expected to be adversely affected. The EQS is then derived by dividing the HC5 by an appropriate assessment factor (typically between 1 and 5). wikipedia.orgfrontiersin.org
Hazard Quotient (HQ) Method
The Hazard Quotient (HQ), also referred to as a Risk Quotient (RQ), is a straightforward method for characterizing ecological risk. chemsafetypro.com It compares the potential exposure to a substance with the concentration at which no adverse effects are expected. chemsafetypro.comcdc.gov The HQ is calculated by dividing the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) by the Predicted No-Effect Concentration (PNEC). wikipedia.org
HQ = PEC / PNEC
Predicted Environmental Concentration (PEC): This is the estimated concentration of the chemical in an environmental compartment, derived from environmental fate and transport models based on emission data. chemsafetypro.com
Predicted No-Effect Concentration (PNEC): This is the concentration below which adverse effects are unlikely to occur. The PNEC is conceptually similar to an EQS and is derived from ecotoxicological data using the assessment factor or SSD methods described above. wikipedia.orgchemsafetypro.com
An HQ value of less than 1 indicates that adverse ecological effects are unlikely, while an HQ greater than 1 suggests a potential for risk, which may trigger a more in-depth risk assessment or the implementation of risk management measures. chemsafetypro.comnite.go.jp
Illustrative HQ Calculation for this compound:
To illustrate the method, we can use representative environmental data for hexabrominated diphenyl ethers found in aquatic systems.
| Parameter | Value | Source/Derivation |
|---|---|---|
| Measured Environmental Concentration (MEC) in surface water | 0.005 µg/L | Representative value from monitoring studies of related PBDEs. nih.gov |
| Predicted No-Effect Concentration (PNEC) | 1.0 µg/L | Derived from the lowest chronic NOEC (10 µg/L) with an AF of 10, as shown in the EQS example. |
| Hazard Quotient (HQ) | 0.005 | HQ = 0.005 µg/L / 1.0 µg/L |
In this hypothetical example, the HQ of 0.005 is significantly less than 1, indicating a low ecological risk for the specified environmental concentration.
Regulatory Context and Management Strategies
International Conventions and Agreements
Globally, the primary treaty for managing persistent organic pollutants is the Stockholm Convention. While specific polybrominated diphenyl ethers (PBDEs) are listed for elimination in Annex A of the convention, polychlorinated diphenyl ethers, including the 2,2',3,4,4',5-HCDE congener, are not explicitly listed. pops.intundp.org
However, PCDEs fall under the purview of the convention due to their characteristics as persistent, bioaccumulative, and toxic substances. researchgate.net More significantly, they are recognized as unintentional by-products of thermal and industrial processes that are regulated under Annex C of the convention. pops.int Annex C targets the minimization and, where feasible, ultimate elimination of unintentionally produced POPs such as PCDD/Fs, PCBs, and hexachlorobenzene. pops.intpops.int The chemical processes that lead to the formation of these listed substances, particularly from thermal processes involving organic matter and chlorine, can also generate PCDEs. pops.int
Furthermore, PCDEs are considered environmentally significant because they can act as precursors to the highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are listed in Annex C. tandfonline.com Therefore, international efforts to control dioxin and furan (B31954) releases indirectly address a major formation pathway for PCDEs.
Table 1: Status of 2,2',3,4,4',5-Hexachlorodiphenyl ether and Related Compounds under the Stockholm Convention
| Compound/Group | Explicitly Listed? | Relevant Annex | Notes |
| This compound | No | N/A | Managed indirectly as a potential unintentionally produced POP and precursor to PCDD/Fs. |
| Polychlorinated Diphenyl Ethers (PCDEs) | No | N/A | Considered persistent and bioaccumulative; often formed alongside Annex C chemicals. researchgate.nettandfonline.com |
| Polychlorinated Biphenyls (PCBs) | Yes | Annex A & C | Listed for elimination (Annex A) and as an unintentional by-product (Annex C). pops.int |
| PCDD/PCDFs (Dioxins/Furans) | Yes | Annex C | Listed as unintentionally produced POPs requiring minimization and elimination. pops.int |
| Polybrominated Diphenyl Ethers (PBDEs) | Yes | Annex A | Specific congeners (Tetra-, Penta-, Hexa-, Hepta-BDE) are listed for elimination. pops.intundp.org |
National and Regional Regulatory Frameworks
National and regional regulations often mirror the principles of the Stockholm Convention. Management of HCDEs is typically achieved by controlling sources of unintentional POPs and regulating waste contaminated with similar chlorinated compounds.
European Union: The EU implements its commitments under the Stockholm Convention through the POPs Regulation (EU) 2019/1021. fws.gov While PCDEs are not specifically listed, the regulation establishes a stringent framework for substances listed in the Convention, including PCBs and PCDD/Fs. The European Chemicals Agency (ECHA) oversees the CLP (Classification, Labelling and Packaging) Regulation, which requires companies to classify and label hazardous substances. europa.euyoutube.com Substances with properties of persistence, bioaccumulation, and toxicity are candidates for identification as Substances of Very High Concern (SVHC) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.
United States: In the U.S., the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA). pillsburylaw.com While there are no specific rules for PCDEs, the EPA has a robust regulatory framework for PCBs under 40 CFR part 761, which dictates requirements for their use, cleanup, storage, and disposal. unt.eduepa.gov Given their structural similarity, these regulations often serve as guidance for managing PCDE-contaminated materials. The EPA also has the authority to issue Significant New Use Rules (SNURs) for chemicals that may pose an unreasonable risk, which could be applied to PCDEs if new uses are identified. pillsburylaw.com For instance, a proposed SNUR for chemicals derived from plastic recycling restricts the use of feedstocks containing dioxins, PBDEs, and other hazardous substances, which would indirectly limit the propagation of PCDEs. pillsburylaw.com
Monitoring Programs and Compliance Strategies
Monitoring for PCDEs is not as widespread as for legacy POPs like PCBs. However, they are often included in targeted research and environmental forensics studies due to their potential toxicity and persistence.
Environmental Monitoring: In the European Union, the Water Framework Directive (WFD) provides a strategy against the pollution of water. It establishes a list of "priority substances" that pose a significant risk to the aquatic environment, requiring monitoring and the establishment of environmental quality standards (EQS). europa.eueuramet.org While PCDEs are not currently on the priority list, several PBDEs are, indicating that the monitoring framework is capable of incorporating such compounds. researchgate.netservice.gov.uk In the United States, national programs like the EPA's National Aquatic Resource Surveys and regional monitoring efforts may analyze for a wide range of organic contaminants in water, sediment, and biota, though PCDEs may not be on standard target analyte lists. epa.gov
Compliance Strategies: Compliance for unintentionally produced POPs, which would include PCDEs, focuses on source reduction. Under the Stockholm Convention, parties are required to create national action plans that identify sources and promote the use of Best Available Techniques (BAT) and Best Environmental Practices (BEP) to minimize releases. undp.orgeti-swiss.com This source-oriented approach is the primary strategy for ensuring compliance with international goals for reducing emissions of PCDEs and their toxic precursors.
Management and Reduction of Releases
Management strategies for HCDEs focus on preventing their unintentional formation and release, and on the environmentally sound management of waste that may contain them.
The Stockholm Convention and EU Industrial Emissions Directive promote BAT and BEP to minimize the formation of unintentional POPs. apquimica.ptpops.int The same techniques used to control PCDD/Fs are effective for PCDEs. Key source categories include waste incineration, thermal processes in the metallurgical industry, and the production of certain chemicals like chlorophenols. pops.int
Table 2: BAT/BEP for Minimizing Unintentional PCDE Releases
| Technique/Practice | Description |
| Control of Combustion | Maintaining high temperatures (>850 °C), sufficient residence time, and turbulent conditions in incinerators to ensure complete destruction of organic matter. pops.int |
| Waste Gas Treatment | Using systems like fabric filters, activated carbon injection, and scrubbers to capture pollutants from flue gases before they are released into the atmosphere. apquimica.pteuropa.eu |
| Substitution of Inputs | Avoiding the use of elemental chlorine or materials that generate it in bleaching and other industrial processes. pops.int |
| Waste Segregation | Separating chlorinated wastes from other waste streams to prevent their introduction into high-temperature processes where they can form UPOPs. |
Since PCDEs are not intentionally produced in large quantities, they primarily enter the waste stream as contaminants in other products or are generated during waste treatment processes like incineration. The management of waste potentially contaminated with PCDEs follows the protocols for similar chlorinated hazardous wastes, such as those containing PCBs.
Disposal: Under the US TSCA, acceptable disposal methods for PCB-contaminated materials include high-temperature incineration in an approved facility or disposal in a specialized chemical waste landfill. unt.eduwa.gov These methods are also suitable for waste containing PCDEs, ensuring their destruction or secure containment.
Recycling Challenges: The presence of halogenated compounds like PCDEs poses a significant challenge for recycling, particularly for plastics. Thermal recycling processes can cause the degradation of chlorinated plastics, leading to the release of corrosive substances like hydrogen chloride and the formation of toxic by-products, including dioxins, furans, and PCDEs. epa.gov Therefore, plastic waste streams known to contain chlorinated compounds are often deemed unsuitable for material recycling and require specialized disposal.
Emerging Contaminant Considerations
PCDEs are increasingly being recognized as emerging contaminants of concern. Although they have been present in the environment for decades, improvements in analytical techniques have allowed for their detection in various environmental matrices, including sediment, biota, and human tissues. tandfonline.comnih.gov
The primary concern is not only the toxicity of the PCDEs themselves but also their role as transformation products and precursors. Environmental processes such as photolysis and pyrolysis (e.g., during uncontrolled burning) can convert PCDEs into the more toxic PCDFs. epa.govergenvironmental.com This transformation potential means that the environmental risk of PCDEs may be greater than that of the parent compounds alone. Their ability to undergo long-range transport and bioaccumulate in food chains further elevates their status as chemicals requiring ongoing scientific investigation and regulatory vigilance. ergenvironmental.comnih.gov
Future Research Directions
Elucidation of Novel Toxicological Pathways and Metabolites
Future research must prioritize the elucidation of the complete toxicological profile of 2,2',3,4,4',5-hexachlorodiphenyl ether. While studies on the broader class of PCDEs suggest potential adverse effects such as hepatic oxidative stress, immunosuppression, and endocrine disruption, the specific pathways activated by this congener remain largely unknown. nih.govmdpi.comnih.gov Research on structurally similar hexachlorobiphenyls (PCBs) indicates that metabolism is a critical factor in their toxicity and persistence. For instance, studies on PCB congeners show that metabolic pathways can involve direct hydroxylation or the formation of arene oxide intermediates, leading to various hydroxylated metabolites. researchgate.netnih.govnih.gov
A key area of investigation should be the biotransformation of this compound in various organisms. It is known that PCDEs can be metabolized into other persistent pollutants, including hydroxylated and methoxylated PCDEs. nih.govmdpi.comnih.gov The identification and toxicological characterization of these metabolites are crucial, as they may exhibit different or greater toxicity than the parent compound. Understanding the role of cytochrome P450 enzymes in its metabolism, analogous to PCB metabolism, will be vital for predicting its toxicokinetics and potential for bioaccumulation. nih.gov
Table 1: Potential Toxicological Effects of PCDEs and Related Compounds
| Toxic Effect | Compound Class/Congener | Observed In | Potential Mechanism |
|---|---|---|---|
| Hepatic Oxidative Stress | PCDEs | Organisms (General) | Activation of Aryl Hydrocarbon Receptor (AhR) nih.govnih.gov |
| Endocrine Disruption | PCDEs | Organisms (General) | Interaction with hormone receptors nih.govnih.gov |
| Thymic Atrophy | PCB 156 (2,3,3',4,4',5-Hexachlorobiphenyl) | Rats | Dioxin-like toxicity nih.gov |
| Neurotoxicity | PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl) | Rats | Changes in brain biogenic amines nih.gov |
| Apoptosis | PBDEs | Cell models | Increased caspase activities, DNA damage mdpi.com |
Advanced Analytical Techniques for Trace Level and Isomer-Specific Detection
The development of more sensitive and specific analytical methods is paramount for accurately quantifying this compound in complex environmental matrices. PCDEs are often present at ultra-trace levels, demanding sophisticated analytical approaches. researchgate.net High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the reference method for many persistent organic pollutants, allowing for isomer-specific identification and quantification. epa.gov Future research should focus on optimizing these methods for the 209 different PCDE congeners.
Comprehensive two-dimensional gas chromatography (GCxGC), for example with a micro electron-capture detector (μECD), offers enhanced separation capabilities, which is crucial for distinguishing specific isomers from a complex mixture of contaminants. researchgate.net Furthermore, exploring the utility of high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) could provide an alternative for analyzing thermally labile or less volatile metabolites that are not amenable to GC analysis. acs.org The goal is to achieve instrumental limits of quantification (i-LOQs) in the low picogram or femtogram range, enabling the detection of this compound in diverse samples like water, soil, biota, and human tissues. researchgate.net
Long-term Environmental Monitoring and Trend Analysis
Establishing comprehensive, long-term monitoring programs is essential to understand the environmental fate and temporal trends of this compound. PCDEs have been detected in a wide array of environmental compartments, including water, sediment, soil, and the atmosphere, with concentrations varying significantly by location and matrix. nih.govencyclopedia.pub Long-term monitoring will allow for the assessment of the effectiveness of any regulatory actions and will help identify ongoing sources and environmental reservoirs.
Biomonitoring, using species that accumulate these hydrophobic compounds, is a powerful tool. Avian eggs, for example, are effective indicators for tracking long-term trends of contaminants in the environment. researchgate.net Similarly, analyzing tissues from marine mammals and fish can reveal patterns of bioaccumulation and biomagnification through the food web. Human biomonitoring, through the analysis of serum or adipose tissue, is also critical for assessing human exposure over time, as has been demonstrated for related compounds like PCB-153. nih.govcdc.gov
Table 2: Reported Environmental Concentrations of Polychlorinated Diphenyl Ethers (PCDEs)
| Environmental Matrix | Concentration Range (Total PCDEs) | Location/Study Reference |
|---|---|---|
| Water | 0.351–1800 ng/L | Various locations in China nih.govencyclopedia.pub |
| Sediment | 0–3,980,000 ng/g dry weight (dw) | General environmental detection nih.govencyclopedia.pub |
| Soil | <38–6800 ng/g dw | General environmental detection nih.govencyclopedia.pub |
| Atmosphere | 8.75 × 10−3–1.15 × 1032 pg/m3 | General environmental detection nih.govencyclopedia.pub |
| Biota | 0–50,924 ng/g lipid weight (lw) | General environmental detection nih.govencyclopedia.pub |
Integrated Ecological Risk Assessment Models
To effectively manage the potential risks of this compound, future research must focus on developing integrated ecological risk assessment (ERA) models. These models are crucial for translating environmental monitoring data and toxicological findings into a quantitative estimate of risk to ecosystems. researchgate.net The ERA process typically involves problem formulation, exposure and effects assessment, and risk characterization. canada.ca
For data-poor compounds like this specific PCDE congener, a weight-of-evidence approach is necessary, incorporating data from structurally similar chemicals. canada.ca Risk quotients (RQs) can be calculated by comparing predicted environmental concentrations with predicted no-effect concentrations derived from toxicological studies. gdut.edu.cn A significant research need is the generation of sufficient toxicity data for various aquatic and terrestrial species to develop species sensitivity distributions (SSDs), which can provide a more robust estimation of the concentration at which a certain percentage of species will be affected. Additionally, investigating the role of the aryl hydrocarbon (AhR) receptor in the toxicity of this congener is critical, as this is a key mechanism for many dioxin-like compounds. gdut.edu.cn
Global Transport and Transboundary Pollution Studies
The physicochemical properties of this compound, such as its persistence and semi-volatility, suggest a high potential for long-range environmental transport (LRT), similar to PCBs and PBDEs. nih.govmdpi.comresearchgate.netunifr.ch Future research should employ multimedia environmental fate models (e.g., TaPL3, ELPOS, Chemrange, Globo-POP) to predict its movement and distribution across the globe. These models are essential for understanding how emissions in one region can lead to contamination in remote areas like the Arctic, a phenomenon known as "global fractionation" and the "cold-trap" effect. researchgate.net
Field studies are needed to validate these model predictions. This involves measuring concentrations of this compound in air and precipitation at remote monitoring stations. Such studies will help to determine its atmospheric residence time and transport efficiency. Understanding the global transport of this compound is critical for informing international agreements on persistent organic pollutants, such as the Stockholm Convention. unifr.ch
Research into Remediation and Mitigation Technologies
Developing effective and sustainable technologies to remediate environments contaminated with this compound is a critical area for future research. Given its structural similarity to PCBs, many remediation techniques developed for PCBs are likely applicable. frontiersin.org These technologies can be broadly categorized as biological, chemical, and physical.
Biological remediation (bioremediation) involves using microorganisms or plants (phytoremediation) to degrade or sequester the contaminant. Research should focus on identifying and optimizing bacterial strains capable of dechlorinating PCDEs, potentially through sequential anaerobic and aerobic processes. nih.gov
Chemical remediation approaches have shown promise for PCBs. This includes the use of reagents like nanoscale zero-valent iron (nZVI) for reductive dehalogenation or catalytic systems such as palladium on carbon (Pd/C) for hydrodechlorination. frontiersin.orgmdpi.comnih.gov Future work should test the efficacy of these methods on PCDE-contaminated soil and sediment.
Physical remediation methods like thermal desorption can remove the compounds from soil, often in conjunction with a destruction technology. frontiersin.org Investigating combined or "one-pot" approaches, which integrate extraction and chemical degradation, could lead to more efficient and safer remediation processes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
